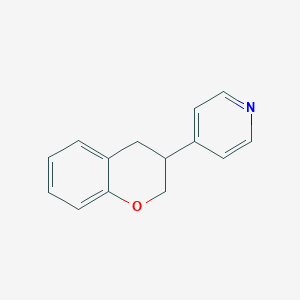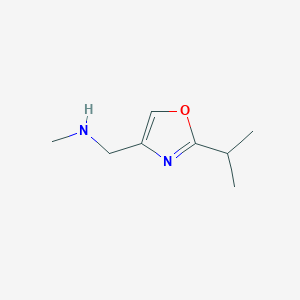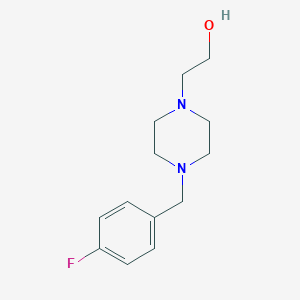
1-(4-Fluorobenzyl)-4-(2-Hydroxyethyl)Piperazine
Overview
Description
Synthesis Analysis
The synthesis of 1-(4-Fluorobenzyl)-4-(2-Hydroxyethyl)Piperazine and related compounds often involves complex reactions, including N-alkylation and reduction steps. For instance, Ohtaka et al. (1989) detailed the synthesis of metabolites related to 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride, showcasing the compound's chemical versatility and the intricate steps involved in its synthesis (Ohtaka et al., 1989).
Molecular Structure Analysis
The molecular structure of 1-(4-Fluorobenzyl)-4-(2-Hydroxyethyl)Piperazine is characterized by its piperazine backbone substituted with a 4-fluorobenzyl group and a 2-hydroxyethyl group. This structure has been studied using techniques like X-ray diffraction, showcasing the compound's conformation and intermolecular interactions, which are crucial for understanding its chemical behavior (Faizi et al., 2016).
Chemical Reactions and Properties
1-(4-Fluorobenzyl)-4-(2-Hydroxyethyl)Piperazine participates in various chemical reactions, including those leading to its synthesis and those involving its functional groups in further chemical transformations. These reactions highlight the compound's reactivity and the influence of its structural components on its chemical properties.
Physical Properties Analysis
The physical properties of 1-(4-Fluorobenzyl)-4-(2-Hydroxyethyl)Piperazine, such as solubility, melting point, and crystal structure, are influenced by its molecular structure. Studies like those by Sanjeevarayappa et al. (2015), which focus on similar compounds, provide insights into how structural variations affect these physical properties, offering a basis for predicting the behavior of 1-(4-Fluorobenzyl)-4-(2-Hydroxyethyl)Piperazine under different conditions (Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
The chemical properties of 1-(4-Fluorobenzyl)-4-(2-Hydroxyethyl)Piperazine, including its reactivity, stability, and interaction with other molecules, are crucial for its potential applications. Research by Mohanty et al. (2008) on similar ligands and their reactions provides valuable information on the chemical behavior of such compounds, helping to understand the chemical properties of 1-(4-Fluorobenzyl)-4-(2-Hydroxyethyl)Piperazine (Mohanty et al., 2008).
Scientific Research Applications
Piperazine Derivatives in Therapeutics
Piperazine derivatives, including 1-(4-Fluorobenzyl)-4-(2-Hydroxyethyl)Piperazine, are pivotal in drug design due to their versatility and therapeutic potential across various domains. These compounds have been incorporated into drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protective, anti-inflammatory, and imaging agent properties. The slight modification of the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of the resulting molecules. This adaptability underscores the broad spectrum of diseases that can be targeted by piperazine-based molecules, from central nervous system disorders to cancer and beyond (Rathi et al., 2016).
Anti-mycobacterial Applications
Piperazine rings serve as a crucial structural component in the fight against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The design and structure-activity relationship (SAR) analysis of piperazine-based anti-tuberculosis molecules reveal their potential in developing safer, selective, and cost-effective anti-mycobacterial agents. This highlights the critical role of piperazine derivatives in addressing one of the most challenging infectious diseases of our time (Girase et al., 2020).
Metabolic Cytoprotection
Trimetazidine, a piperazine derivative, illustrates the cytoprotective effects of piperazine compounds in treating angina pectoris. Its mechanism of action, distinct from traditional haemodynamic modulation, involves enhancing myocardial energetic metabolism and favoring the utilization of carbohydrates over fatty acids. This metabolic modulation offers a novel approach to managing ischemic conditions, showcasing the therapeutic breadth of piperazine derivatives beyond their conventional pharmacological classifications (Cargnoni et al., 1999).
Antidepressant Mechanisms
Piperazine substructures are prevalent in many marketed antidepressants, indicating their significant role in treating depression. The inclusion of piperazine is not merely for its favorable CNS pharmacokinetics but also for its involvement in specific binding conformations crucial for antidepressant efficacy. This underscores the importance of piperazine in the rational design of novel antidepressants, emphasizing its contribution to structural features that enhance potency and efficacy (Kumar et al., 2021).
Safety and Hazards
properties
IUPAC Name |
2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c14-13-3-1-12(2-4-13)11-16-7-5-15(6-8-16)9-10-17/h1-4,17H,5-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZHNDKCJQKXCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351232 | |
| Record name | 1-(4-Fluorobenzyl)-4-(2-Hydroxyethyl)Piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-4-(2-Hydroxyethyl)Piperazine | |
CAS RN |
174561-11-6 | |
| Record name | 1-(4-Fluorobenzyl)-4-(2-Hydroxyethyl)Piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 174561-11-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



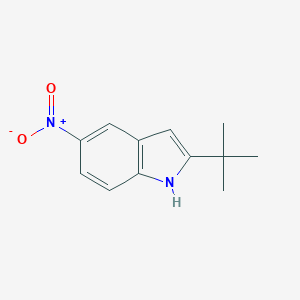

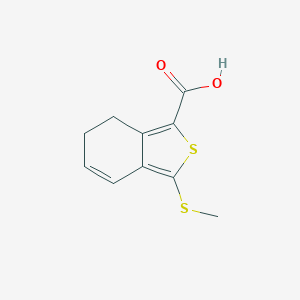



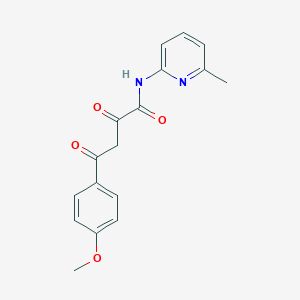

![1-[2-(Aminomethyl)phenyl]ethanol](/img/structure/B60421.png)

